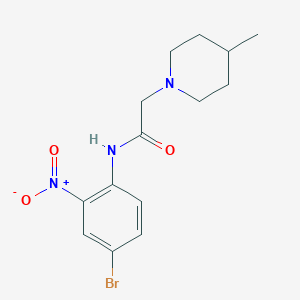![molecular formula C11H13N3O4S B4140038 methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4140038.png)
methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate
Descripción general
Descripción
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized through a specific method and has been found to have several potential applications in various fields, including biomedical research. In
Aplicaciones Científicas De Investigación
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has several potential applications in scientific research. The compound has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has been found to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has also been found to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified through crystallization. Additionally, the compound has been found to exhibit potent anti-tumor and antimicrobial activity, making it a potential candidate for cancer therapy and the development of new antibiotics.
However, there are also limitations to the use of Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the compound may exhibit off-target effects, which could limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate. One potential direction is to study the compound's toxicity and pharmacokinetics in vivo to better understand its potential for cancer therapy and the development of new antibiotics. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential off-target effects. Finally, the compound could be further optimized through medicinal chemistry approaches to enhance its potency and selectivity.
Propiedades
IUPAC Name |
methyl N-[(2-methoxybenzoyl)carbamothioylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-17-8-6-4-3-5-7(8)9(15)12-10(19)13-14-11(16)18-2/h3-6H,1-2H3,(H,14,16)(H2,12,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECPCEBENWSJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
![N-(3-{[3-(benzyloxy)benzoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4139989.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4140021.png)

![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4140029.png)
![N-(4-bromophenyl)-2-[(8-methyl-6-oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)thio]acetamide](/img/structure/B4140030.png)

![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4140047.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140053.png)